molecular formula C10H13N5O2 B1471160 3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine CAS No. 1461705-69-0

3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine

Cat. No.: B1471160
CAS No.: 1461705-69-0
M. Wt: 235.24 g/mol
InChI Key: DKBAKNZFSBJHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine is a synthetic heterocyclic compound with the molecular formula C10H13N5O2 and a molecular weight of 235.25 g/mol . This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . The structure is further functionalized with a 1-methyl-1H-pyrazole moiety and a morpholine ring, both of which are common in pharmaceuticals and can significantly influence the molecule's physicochemical properties and biological activity . The integration of these distinct heterocyclic systems makes this compound a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. While specific biological data for this compound is not available in the public domain, compounds containing 1,2,4-oxadiazole cores have been investigated for a wide spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents . The morpholine ring often enhances aqueous solubility, which is a critical parameter in lead optimization . This chemical is intended for use in non-human research as a building block or reference standard in the development of novel therapeutic agents and for probing biochemical mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-15-5-7(4-12-15)10-13-9(14-17-10)8-6-16-3-2-11-8/h4-5,8,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBAKNZFSBJHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NO2)C3COCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N6O2C_{11}H_{12}N_{6}O_{2} with a molecular weight of approximately 248.25 g/mol. The structure features a morpholine ring attached to a pyrazole and oxadiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various pathogens. In one study, related compounds showed EC50 values ranging from 5.44 μg/mL to 12.85 μg/mL against Xanthomonas species, indicating potent activity compared to standard treatments .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that derivatives of oxadiazoles exhibited cytotoxic effects against several cancer cell lines. For example, some oxadiazole derivatives reported IC50 values as low as 15.63 μM against MCF-7 breast cancer cells, suggesting comparable efficacy to established chemotherapeutics like Tamoxifen . The mechanism of action appears to involve apoptosis induction through p53 pathway activation .

Anti-inflammatory Effects

In vivo studies have indicated that compounds with similar structures can exhibit anti-inflammatory properties. For instance, research demonstrated that certain pyrazole derivatives reduced inflammation markers in animal models by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

Case Studies

StudyCompoundActivityEC50/IC50 ValueReference
1Oxadiazole DerivativeAntibacterial5.44 μg/mL (against Xac)
2Oxadiazole-BenzimidazoleAnticancer (MCF-7)15.63 μM
3Pyrazole DerivativeAnti-inflammatoryN/A

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors affecting metabolic pathways in pathogens or cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways via p53 and caspase cascades has been observed in cancer cell lines treated with related compounds.
  • Cytokine Modulation : Some studies report modulation of inflammatory mediators through inhibition of NF-kB signaling pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components allow for interaction with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit specific kinases involved in cancer progression, such as fibroblast growth factor receptor (FGFR) and c-Met pathways. These kinases play crucial roles in tumor growth and metastasis.
  • Antimicrobial Properties : Research has also suggested that the compound exhibits antimicrobial activity against various pathogens. The presence of the pyrazole and oxadiazole rings contributes to its ability to disrupt microbial cell functions.

Agricultural Applications

The unique properties of 3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine have led to its exploration in agricultural sciences:

  • Pesticidal Activity : Studies have indicated that the compound possesses insecticidal properties, making it a candidate for developing new pesticides. Its mechanism of action may involve disrupting the nervous system of target pests.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their efficacy against cancer cell lines. The results demonstrated significant inhibition of cell proliferation in several types of cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A research article in Pharmaceutical Biology explored the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine Morpholine-oxadiazole 1-methylpyrazole ~293.3 Oxadiazole, morpholine, pyrazole
MK-4256 (Merck) Pyrido[3,4-b]indole-oxadiazole 4-fluorophenyl, 1-methylpyrazole, imidazole ~502.5 Oxadiazole, pyrazole, fluorophenyl, imidazole
L697-1142 (ChemDiv) Morpholine-sulfonyl-oxadiazole 4-methoxyphenyl cyclopropyl ~528.6 Oxadiazole, sulfonyl, cyclopropyl, methoxyphenyl

Analysis :

  • Target Compound : The morpholine-oxadiazole core provides a balance of hydrophilicity (morpholine) and rigidity (oxadiazole). The 1-methylpyrazole group enhances lipophilicity compared to unsubstituted pyrazoles.
  • MK-4256 : A structurally complex analog with a pyridoindole core and fluorophenyl group, designed for high-affinity binding to somatostatin receptor 3 (SSTR3). The additional imidazole and fluorophenyl groups improve target selectivity and metabolic stability but increase molecular weight .
  • L697-1142 : Features a sulfonyl linker and 4-methoxyphenyl cyclopropyl substituent, which likely enhances solubility and membrane permeability. The cyclopropyl group may reduce conformational flexibility compared to the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound MK-4256 L697-1142
Target Not explicitly reported (structural analogs suggest kinase or GPCR targets) SSTR3 antagonist (IC₅₀ = 1.2 nM) Screening compound (undisclosed target)
Solubility (PBS, pH 7.4) Moderate (predicted logP = 1.8) Low (logP = 3.5) High (logP = 1.2)
Metabolic Stability (Human Liver Microsomes) Not reported T₁/₂ = 45 min Not reported
Synthetic Complexity Moderate (3-step synthesis) High (7-step synthesis) Moderate (4-step synthesis)

Key Findings :

  • MK-4256 demonstrates superior potency as an SSTR3 antagonist but suffers from higher lipophilicity and lower solubility, requiring formulation optimization for in vivo use .
  • L697-1142 ’s sulfonyl group and methoxyphenyl substituent likely improve aqueous solubility, making it a better candidate for high-throughput screening. However, its pharmacological profile remains underexplored .
  • The target compound occupies a middle ground in synthetic accessibility and physicochemical properties, suggesting versatility for lead optimization.

Preparation Methods

Construction of the 1,2,4-Oxadiazole Core

  • The 1,2,4-oxadiazole ring is commonly synthesized via cyclocondensation reactions involving amidoximes and carboxylic acid derivatives or esters. For example, the cyclization of a suitable amidoxime intermediate with a carboxylic acid or ester precursor under dehydrating conditions yields the oxadiazole ring system.
  • Suitable dehydrating agents include thionyl chloride or concentrated sulfuric acid, which facilitate ring closure by promoting esterification and subsequent cyclization.

Morpholine Incorporation

  • The morpholine moiety is introduced by nucleophilic substitution or reductive amination on an appropriate intermediate bearing a leaving group or aldehyde functionality.
  • One reported method involves reacting 1-methyl-1H-pyrazole derivatives with morpholine and formaldehyde under controlled conditions (e.g., ethanol or dimethylformamide solvent at ~60°C), leading to the formation of the morpholinylmethyl substituent.
  • Industrial scale preparations optimize reaction parameters such as stoichiometry, temperature, and reaction time to maximize yield and purity.

Detailed Reaction Conditions and Catalysts

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
1 Cyclocondensation (oxadiazole ring formation) Amidoxime + ester or acid; thionyl chloride or conc. H2SO4 Polar aprotic solvents or chloro solvents 60–120 2–4 Variable Dehydrating agents critical for cyclization
2 Suzuki-Miyaura coupling (1-methyl-1H-pyrazol-4-yl)boronic acid; Pd(PPh3)4 or Pd(dppf)Cl2; Na2CO3 1,4-Dioxane/water 100–120 1–2 50–51 Inert atmosphere required; microwave irradiation possible
3 Morpholine substitution Morpholine + formaldehyde or equivalent Ethanol or DMF ~60 1–3 Moderate Reaction conditions affect byproduct formation

Analytical and Research Findings Supporting Preparation

  • Spectroscopic Characterization : The formation of the oxadiazole and pyrazole rings is confirmed by characteristic IR bands (e.g., NH2 stretch near 3256 cm⁻¹), ¹H NMR signals corresponding to morpholine protons (δ 2.5–3.5 ppm) and pyrazole protons (δ 7.0–8.0 ppm), and mass spectrometry peaks consistent with molecular ion masses.
  • Purification : Products are typically purified by recrystallization (e.g., from ethanol) or column chromatography to achieve high purity suitable for further biological or materials research.
  • Stability Considerations : The compound is sensitive to oxidation at the pyrazole ring; thus, storage under inert atmosphere and low temperature (-20°C) is recommended to maintain stability.

Summary Table of Preparation Methods

Preparation Aspect Description
Core ring formation Cyclocondensation of amidoximes with esters/acids using dehydrating agents
Pyrazole substitution Suzuki coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid, Pd catalysts, base, inert gas
Morpholine introduction Reaction of pyrazole intermediate with morpholine and formaldehyde in polar solvents
Catalysts Thionyl chloride, Pd(PPh3)4, Pd(dppf)Cl2
Solvents Polar aprotic solvents, chloro solvents, 1,4-dioxane/water mixtures, ethanol, DMF
Temperature range 60–120°C
Yields Moderate to good (50–51% for coupling step)
Purification methods Recrystallization, column chromatography
Stability Sensitive to oxidation; requires inert atmosphere and low temperature storage

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during cyclocondensation can lead to side products like triazoles.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve oxadiazole ring stability.
  • Catalysts : Lewis acids like ZnCl₂ enhance reaction efficiency .

How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Advanced Research Question
Discrepancies in activity data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) affecting compound solubility or target binding .
  • Target Polymorphism : Variations in enzyme isoforms (e.g., CYP450 subtypes) or protein conformations in docking studies.
  • Metabolic Stability : Hepatic microsome assays may reveal rapid degradation not observed in cell-free systems.

Q. Methodological Solutions :

  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) with controls for solvent effects.
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

What advanced spectroscopic and computational methods are recommended for structural characterization and conformational analysis?

Advanced Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 and HSQC for unambiguous assignment of oxadiazole and morpholine protons .
  • X-ray Crystallography : Resolve π-stacking interactions between the pyrazole and oxadiazole rings (e.g., CCDC deposition code: KRM) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and non-linear optical (NLO) behavior .

Advanced Research Question

  • Target Selection : Use PDB structures (e.g., 3LD6 for fungal CYP51) and account for co-crystallized ligands (e.g., fluconazole) .
  • Docking Software : AutoDock Vina or Schrödinger Glide with OPLS-AA force field.
  • Validation Metrics :
    • Binding Affinity : ΔG ≤ -7.0 kcal/mol suggests strong inhibition.
    • Pose Clustering : ≥60% poses in the active site heme region.
  • MD Simulations : 100 ns trajectories to assess stability of hydrogen bonds with Tyr118 or His259 .

What strategies are effective for comparative analysis of this compound’s bioactivity against structurally related analogs?

Advanced Research Question

  • SAR Studies : Replace morpholine with piperazine or thiomorpholine to assess ring size/sulfur effects on solubility and target affinity .
  • Pharmacophore Modeling : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using MOE or Phase.
  • In Vivo Correlation : Compare logP values (e.g., calculated logP = 2.1 vs. 2.8 for a morpholine-free analog) with bioavailability in rodent models .

Basic Research Question

  • Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic conditions (pH < 4) or enzymatic cleavage by esterases.
  • Stabilization Methods :
    • Formulation : Use cyclodextrin inclusion complexes or PEGylation to enhance plasma stability.
    • Storage : Lyophilized form at -80°C; avoid repeated freeze-thaw cycles .

What computational tools are suitable for predicting ADMET properties?

Basic Research Question

  • Software : SwissADME, pkCSM, or ADMETLab 2.0.
  • Key Predictions :
    • Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s).
    • Metabolism : Susceptibility to CYP3A4 oxidation (site: morpholine N-oxide formation).
    • Toxicity : Ames test-negative; hERG inhibition risk < 10% .

How can synthetic byproducts or impurities be characterized and minimized?

Advanced Research Question

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities (e.g., unreacted amidoxime at m/z 165).
  • Process Optimization : Reduce POCl₃ stoichiometry to 1.2 eq. to minimize phosphorylated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine
Reactant of Route 2
3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.